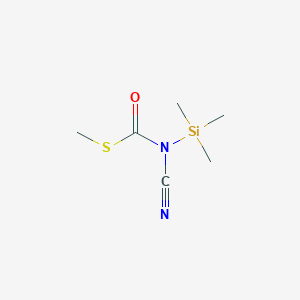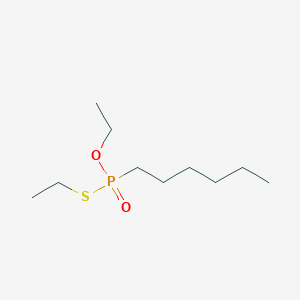
CID 6329679
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 6329679” is known as carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. Carbonyldiimidazole is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis .
Métodos De Preparación
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction can be represented as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Análisis De Reacciones Químicas
Carbonyldiimidazole undergoes several types of chemical reactions, including:
- It hydrolyzes readily to give back imidazole and carbon dioxide:
Hydrolysis: (C3H3N2)2CO+H2O→2C3H4N2+CO2
It is used to convert amines into amides, carbamates, and ureas. For example, the reaction with a carboxylic acid to form an amide:Amide Formation: RCOOH+(C3H3N2)2CO→RCONH2+2C3H4N2+CO2
Aplicaciones Científicas De Investigación
Carbonyldiimidazole is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Peptide Synthesis: It is used for the coupling of amino acids to form peptides.
Pharmaceuticals: It is employed in the synthesis of various pharmaceutical compounds.
Polymer Chemistry: It is used in the preparation of polyurethanes and other polymers.
Bioconjugation: It is used to link biomolecules such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of carbonyldiimidazole involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines. The imidazole groups act as leaving groups, facilitating the formation of amides, carbamates, and ureas. The reaction proceeds through the formation of an imidazolyl carbonyl intermediate, which then reacts with the nucleophile to form the desired product.
Comparación Con Compuestos Similares
Carbonyldiimidazole is similar to other carbodiimides such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). it is unique in that it is more easily handled and avoids the use of thionyl chloride in acid chloride formation, which can cause side reactions. Similar compounds include:
- Dicyclohexylcarbodiimide (DCC)
- N,N’-Diisopropylcarbodiimide (DIC)
- N,N’-Carbonyldiimidazole (CDI)
Carbonyldiimidazole stands out due to its stability and ease of handling compared to other carbodiimides .
Propiedades
Fórmula molecular |
Ge5 |
|---|---|
Peso molecular |
363.1 g/mol |
InChI |
InChI=1S/5Ge |
Clave InChI |
DZPFHJYWXJQKQB-UHFFFAOYSA-N |
SMILES canónico |
[Ge].[Ge].[Ge].[Ge].[Ge] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















